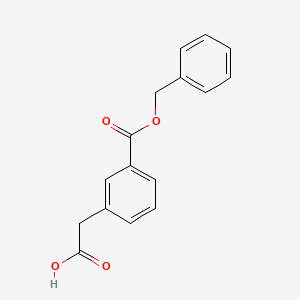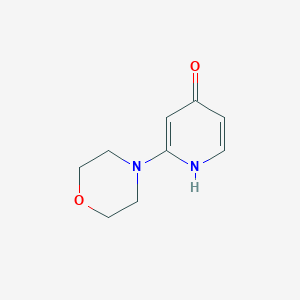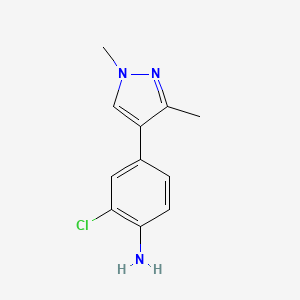
2-Chloro-4-(1,3-dimethylpyrazol-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(1,3-dimethylpyrazol-4-yl)aniline is a chemical compound that belongs to the class of aniline derivatives It features a chloro-substituted aniline ring attached to a dimethylpyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1,3-dimethylpyrazol-4-yl)aniline typically involves the following steps:
Formation of 1,3-Dimethylpyrazole: This can be achieved by the reaction of hydrazine with acetylacetone under acidic conditions.
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated nitric and sulfuric acids to form 2-chloro-4-nitroaniline.
Coupling Reaction: The 1,3-dimethylpyrazole is then coupled with 2-chloro-4-nitroaniline under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as iron powder in acidic medium.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of 2-chloro-4-(1,3-dimethylpyrazol-4-yl)aniline.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-Chloro-4-(1,3-dimethylpyrazol-4-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Material Science: It is employed in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1,3-dimethylpyrazol-4-yl)aniline depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include inhibition of enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(1,3-dimethylpyrazol-4-yl)phenol
- 2-Chloro-4-(1,3-dimethylpyrazol-4-yl)benzene
Uniqueness
2-Chloro-4-(1,3-dimethylpyrazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro-substituted aniline ring with a dimethylpyrazole moiety makes it a versatile intermediate in various synthetic pathways.
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-chloro-4-(1,3-dimethylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C11H12ClN3/c1-7-9(6-15(2)14-7)8-3-4-11(13)10(12)5-8/h3-6H,13H2,1-2H3 |
InChI Key |
BDNJAXRMZYBDIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=C(C=C2)N)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-methyl-1H-imidazol-5-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883976.png)
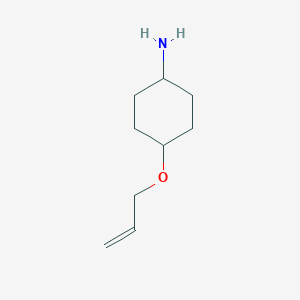

![Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-](/img/structure/B13883982.png)
![2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B13883990.png)
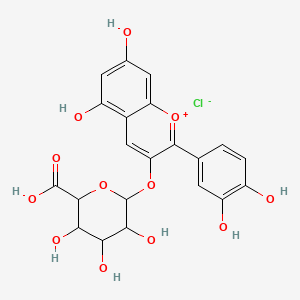
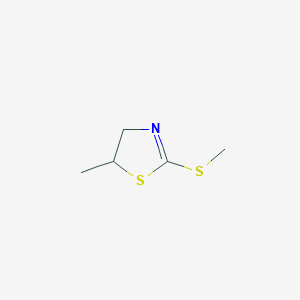
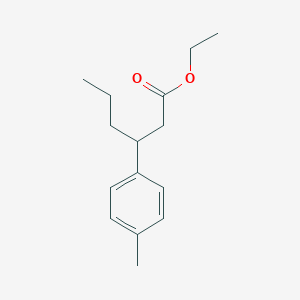
![2-[(2-aminoacetyl)amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B13884013.png)
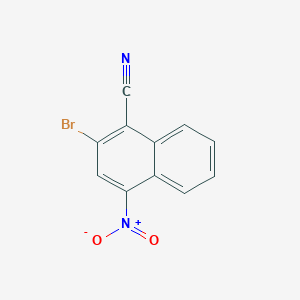
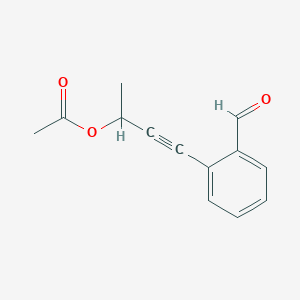
![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
